2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-pyrazin-2-ylpiperidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c12-6-11(17)15-9-2-1-5-16(8-9)10-7-13-3-4-14-10/h3-4,7,9H,1-2,5-6,8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSQQQCYCUUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671566 | |
| Record name | 2-Chloro-N-[1-(pyrazin-2-yl)piperidin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-53-8 | |
| Record name | 2-Chloro-N-[1-(pyrazin-2-yl)piperidin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide, a compound with the molecular formula and a molecular weight of 254.72 g/mol, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrazine moiety and a chloroacetamide group. Its structure is critical for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . In vitro evaluations demonstrated significant activity against various pathogens. For instance, the minimum inhibitory concentration (MIC) values for derivatives of similar structures ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound exhibited not only bactericidal effects but also the ability to inhibit biofilm formation, which is crucial in treating persistent infections.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 70 |
| Staphylococcus epidermidis | 0.25 | 0.30 | 65 |
Anticancer Activity
The compound has shown potential in anticancer research . One study indicated that derivatives with similar structural features displayed cytotoxicity against FaDu hypopharyngeal tumor cells, with some compounds inducing apoptosis more effectively than traditional chemotherapeutic agents like bleomycin . The mechanism appears to involve the disruption of cellular processes essential for tumor growth.
Case Study: Cytotoxicity in Cancer Cells
In a controlled study, various derivatives were tested for their effect on cell viability in cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 μM, suggesting a promising avenue for further development as anticancer agents.
Enzyme Inhibition
The compound has also been identified as an inhibitor of key enzymes involved in various biological processes. Notably, it has shown inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and between 0.52 to 2.67 μM for DHFR . These enzymes are critical targets in the development of antimicrobial and anticancer therapies.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase | 0.52 - 2.67 |
Toxicity Profile
Toxicity assessments have indicated that the compound exhibits low hemolytic activity (% lysis ranging from 3.23% to 15.22%) compared to standard toxic agents like Triton X-100 . Furthermore, noncytotoxicity was confirmed with IC50 values exceeding 60 μM, suggesting a favorable safety profile for potential therapeutic applications.
Scientific Research Applications
Anti-Tubercular Activity
Research has indicated that 2-chloro-N-(1-pyrazin-2-yl-piperidin-3-yl)-acetamide exhibits significant biological activity against Mycobacterium tuberculosis. In vitro studies have demonstrated its effectiveness in inhibiting the growth of this pathogen, suggesting its potential as an anti-tubercular agent. The compound's structural components facilitate interactions with specific biological targets, which may lead to the modulation of cellular pathways involved in microbial growth inhibition.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate that it possesses the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
Synthesis and Structural Analysis
The synthesis of this compound typically involves several steps that emphasize the importance of reaction conditions and purification techniques. The compound can be synthesized through the reaction of piperidine derivatives with chloroacetyl chloride, followed by substitution reactions involving pyrazine moieties.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of Mycobacterium tuberculosis, with IC50 values indicating potent activity against this pathogen. These findings suggest that further development could lead to new anti-tubercular therapies.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and target proteins involved in microbial resistance pathways. These studies provide insights into how structural modifications could enhance its efficacy as a therapeutic agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamide group serves as a primary site for nucleophilic substitution, enabling functional group transformations:
These reactions are critical for synthesizing analogs with modified bioactivity .
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic systems:
Cyclization often proceeds via intermediates like 3a–d , which are isolable at lower temperatures .
Hydrolysis Reactions
Controlled hydrolysis modifies the acetamide moiety:
| Hydrolysis Type | Conditions | Products | Structural Impact |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Carboxylic acid derivatives | Cleaves the amide bond, enabling carboxylate salt formation. |
| Basic hydrolysis | NaOH (aq), 60°C | Free amine and chloroacetate ions | Retains pyrazine ring integrity but reduces bioavailability. |
Hydrolysis products are often precursors for further functionalization.
Catalytic Hydrogenation
The pyrazine ring undergoes partial or full reduction:
| Reduction Site | Catalyst/Conditions | Products | Biological Relevance |
|---|---|---|---|
| Pyrazine ring | H₂, Pd/C, ethanol | Partially saturated dihydropyrazine derivatives | Improves metabolic stability while retaining target affinity. |
| Piperidine ring | H₂, PtO₂, acetic acid | Fully saturated piperidine analogs | Reduces conformational flexibility but enhances solubility. |
Selective hydrogenation requires careful catalyst choice to avoid over-reduction.
Cross-Coupling Reactions
The chloro group participates in metal-catalyzed couplings:
| Coupling Type | Catalyst/Ligand | Products | Utility |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-acetamide hybrids | Expands π-system for enhanced receptor binding. |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-arylated piperidine derivatives | Modifies pharmacokinetic profiles in lead optimization. |
Cross-coupling reactions broaden structural diversity for structure-activity relationship (SAR) studies.
Biological Activity Correlation
Reaction-derived analogs show distinct pharmacological effects:
These findings underscore the compound’s versatility in medicinal chemistry .
Comparison with Similar Compounds
Pyrazine vs. Pyrazole Derivatives
- Pyrazole-containing analog: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (CAS: Unspecified) replaces pyrazine with a pyrazole ring (C₃H₃N₂), introducing additional substitution sites (e.g., 4-chlorophenyl and cyano groups). Pyrazoles are less electron-deficient than pyrazines, which may alter solubility and target affinity .
Thiazole and Oxadiazole Derivatives
- Thiazole analog: 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide (CAS: 1065484-54-9) incorporates a sulfur-containing thiazole ring. Thiazoles are known for their metabolic stability and role in kinase inhibition, suggesting divergent biological applications compared to pyrazine derivatives .
- Oxadiazole analog : 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide (CAS: Unspecified) features an oxadiazole ring, an electron-withdrawing group that may enhance electrophilic reactivity. Such modifications are common in prodrug design .
Anticancer Activity
- Thiadiazole-phenoxy derivatives: In , phenoxy-substituted analogs of 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide demonstrated cytotoxicity against Caco-2 (IC₅₀ = 1.8 µM for compound 7d). Fluoro-phenoxy substituents enhanced activity, highlighting the importance of lipophilic groups .
- Chlorine at the pyridine 5-position may improve membrane permeability .
Physicochemical Properties
- Crystallography : 2-Chloro-N-(2,4-dimethylphenyl)acetamide () forms intermolecular N–H⋯O hydrogen bonds in the solid state, stabilizing its crystal lattice. Substituents at ortho/meta/para positions on aromatic rings significantly affect packing efficiency and solubility .
Preparation Methods
Reaction Conditions
- Reagents: 1-pyrazin-2-yl-piperidin-3-yl amine, 2-chloroacetyl chloride, base (commonly triethylamine or sodium carbonate).
- Solvent: Anhydrous solvents such as dichloromethane (DCM), chloroform, or ethanol are typically used.
- Temperature: The reaction is often conducted at low temperatures (0–5 °C) initially to control the exothermic acylation, then allowed to warm to room temperature.
- Time: Reaction times range from 1 to 4 hours depending on scale and conditions.
Procedure Outline
- Amine Dissolution: Dissolve the 1-pyrazin-2-yl-piperidin-3-yl amine in anhydrous solvent under inert atmosphere.
- Base Addition: Add a stoichiometric amount of base to scavenge the hydrochloric acid formed.
- Acylation: Slowly add 2-chloroacetyl chloride dropwise while maintaining the temperature at 0–5 °C.
- Stirring: Continue stirring for 1–4 hours, allowing the reaction to proceed to completion.
- Work-up: Quench the reaction by adding water, extract the organic phase, wash with aqueous base and brine, dry over anhydrous sodium sulfate.
- Purification: Purify the crude product by recrystallization or column chromatography.
Representative Data Table of Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Amine precursor | 1-pyrazin-2-yl-piperidin-3-yl amine | Purity > 95% recommended |
| Acylating agent | 2-chloroacetyl chloride | Freshly distilled or high purity |
| Base | Triethylamine or sodium carbonate | Stoichiometric or slight excess |
| Solvent | Dichloromethane, chloroform, ethanol | Anhydrous conditions |
| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Yield | 70–90% | Depends on purity and work-up |
Mechanistic Insights and Research Findings
- The acylation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of 2-chloroacetyl chloride, forming the amide bond.
- The presence of the pyrazine ring and piperidine moiety can influence the nucleophilicity of the amine and steric factors, requiring optimized reaction conditions.
- Use of a base is critical to neutralize HCl and prevent side reactions such as hydrolysis or polymerization.
- Purification techniques such as recrystallization from ethanol or ethyl acetate mixtures yield high-purity products suitable for further applications.
Comparative Analysis with Related Compounds
In related research on 2-chloro-N-arylacetamides, the preparation method involving direct acylation of arylamines with 2-chloroacetyl chloride under basic conditions has been well established. The methodology for this compound aligns closely with these protocols, indicating a robust and reproducible synthetic route.
Summary Table of Key Preparation Methods from Literature
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
